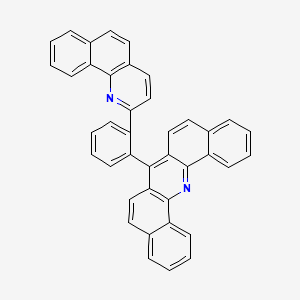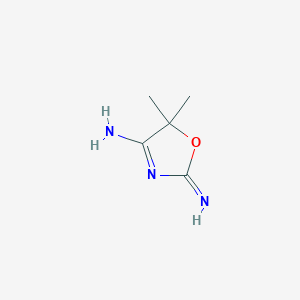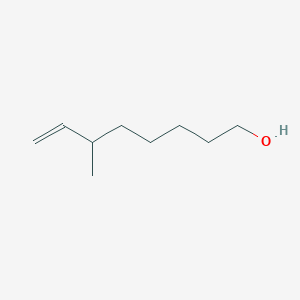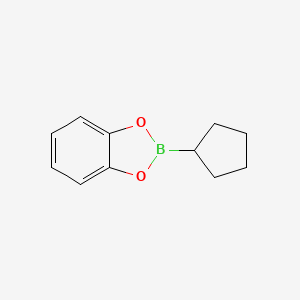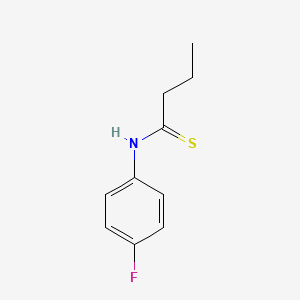
3-(1-Hydroxycyclopentyl)prop-2-ynenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxycyclopentyl)prop-2-ynenitrile is a chemical compound with the molecular formula C₈H₉NO It is characterized by the presence of a hydroxycyclopentyl group attached to a prop-2-ynenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclopentyl)prop-2-ynenitrile typically involves the reaction of a cyclopentyl derivative with a propargyl halide in the presence of a base. One common method includes the following steps:
Formation of the Cyclopentyl Derivative: Cyclopentanol is converted to cyclopentyl bromide using phosphorus tribromide (PBr₃).
Alkylation Reaction: The cyclopentyl bromide is then reacted with propargyl bromide in the presence of a strong base such as sodium hydride (NaH) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(1-Hydroxycyclopentyl)prop-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-(1-Oxocyclopentyl)prop-2-ynenitrile.
Reduction: 3-(1-Hydroxycyclopentyl)prop-2-ynamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(1-Hydroxycyclopentyl)prop-2-ynenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-Hydroxycyclopentyl)prop-2-ynenitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(1-Hydroxycyclohexyl)prop-2-ynenitrile: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
3-(1-Hydroxycyclopentyl)prop-2-ynamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
3-(1-Hydroxycyclopentyl)prop-2-ynenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxycyclopentyl group provides steric hindrance and electronic effects that influence its interactions with other molecules.
特性
CAS番号 |
32837-90-4 |
|---|---|
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC名 |
3-(1-hydroxycyclopentyl)prop-2-ynenitrile |
InChI |
InChI=1S/C8H9NO/c9-7-3-6-8(10)4-1-2-5-8/h10H,1-2,4-5H2 |
InChIキー |
MLDMYTHHECEIPW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C#CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
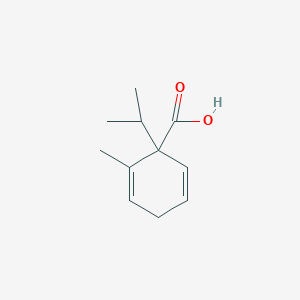
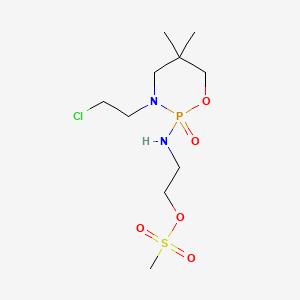
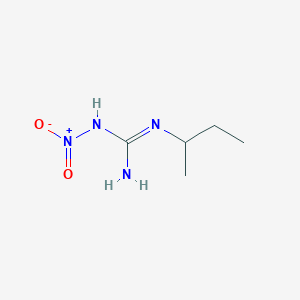

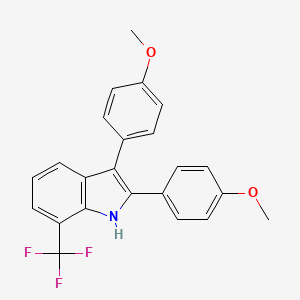
![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
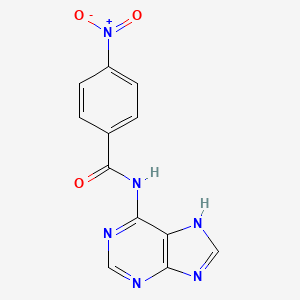
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
